molecular formula C11H13NO2 B3179925 Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate CAS No. 1065065-37-3

Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B3179925
CAS No.: 1065065-37-3
M. Wt: 191.23
InChI Key: PAXVHQBMQVIOQC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate is a heterocyclic compound featuring a partially saturated isoindole core (dihydroisoindole) with a methyl group at position 2 and a methyl ester at position 4. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol.

Properties

IUPAC Name

methyl 2-methyl-1,3-dihydroisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-9-4-3-8(11(13)14-2)5-10(9)7-12/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXVHQBMQVIOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding the desired isoindole derivative . Another approach includes the use of palladium-catalyzed intramolecular oxidative coupling of functionalized anilines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding isoindole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted isoindoles.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with carbonyl groups, while reduction can produce amino-substituted isoindoles.

Scientific Research Applications

Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The following table highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate C₁₁H₁₁NO₂ 189.21 2-methyl, 5-methyl ester Ester, dihydroisoindole
2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid C₁₂H₁₁NO₅ 249.22 2-(2-hydroxyethyl), 1,3-dioxo, 5-carboxylic acid Carboxylic acid, ketone, hydroxyl
Methyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate C₁₇H₁₃NO₄ 295.29 2-(2-methylphenyl), 1,3-dioxo, 5-methyl ester Ester, ketone
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid C₁₃H₉N₃O₃S 287.29 3-(thiazole derivative), 2-carboxylic acid Carboxylic acid, thiazole, amine

Key Observations :

  • The target compound lacks the 1,3-dioxo groups present in analogs from and , reducing its polarity and hydrogen-bonding capacity .
  • The methyl ester at position 5 contrasts with the carboxylic acid in ’s compound, impacting lipophilicity and hydrolysis susceptibility .

Physical and Chemical Properties

Solubility and Polarity:
  • The target’s methyl ester enhances lipophilicity compared to carboxylic acid derivatives (e.g., ), favoring organic solvent solubility .
  • Compounds with hydroxyethyl or carboxylic acid groups () exhibit higher aqueous solubility due to hydrogen-bonding capabilities .
Hydrogen Bonding and Crystal Packing:
  • emphasizes the role of hydrogen bonds in molecular aggregation. The target’s ester group can act as a hydrogen bond acceptor, while analogs with hydroxyl/carboxylic acid groups () participate in donor-acceptor interactions, leading to distinct crystal packing motifs .

Biological Activity

Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol. The compound features an isoindole structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. For example, it has been suggested that the compound could inhibit carbonic anhydrase I, which plays a crucial role in physiological processes including respiration and acid-base balance .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes some key findings regarding its anticancer activity:

Cell Line IC50 (µM) Notes
Mouse Melanoma14.34Selectively inhibits tumor cells
Murine Colon Carcinoma4.11Significant growth inhibition observed
Human Liver Carcinoma16.36Demonstrated potent cytotoxicity
Human Breast Cancer19.46Induced apoptosis in treated cells

Anti-inflammatory and Antiviral Activity

Research also suggests that this compound may possess anti-inflammatory and antiviral properties. It has been utilized as a building block for synthesizing compounds with potential therapeutic effects against viral infections and inflammatory diseases.

Pharmacokinetics and Druglikeness

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. It adheres to Lipinski's rule of five, suggesting good oral bioavailability with a calculated bioavailability score of 0.55. The compound shows high gastrointestinal absorption but limited penetration through the blood-brain barrier .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to carbonic anhydrase I. The results indicated strong binding interactions with a binding energy of approximately -6.93 kcal/mol, confirming its potential as an inhibitor .

Synthetic Applications

In synthetic chemistry, this compound serves as an intermediate for developing more complex heterocyclic structures, showcasing its versatility in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 2
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Methyl 2-methyl-2,3-dihydro-1H-isoindole-5-carboxylate

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